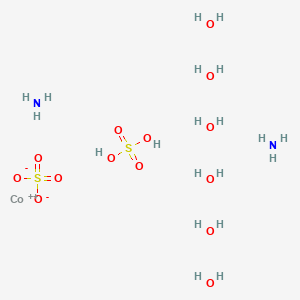
2,4-Dimethyl-1,3-cyclopentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1,3-cyclopentanedione is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclopentanedione, featuring two methyl groups attached to the second and fourth carbon atoms of the cyclopentane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1,3-cyclopentanedione can be synthesized through several methods. One common approach involves the alkylation of 1,3-cyclopentanedione with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Another method involves the condensation of acetone with methyl vinyl ketone, followed by cyclization and subsequent methylation. This multi-step process requires careful control of reaction conditions, including temperature, pH, and solvent choice.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production may utilize catalysts to enhance reaction rates and improve selectivity.
化学反応の分析
Types of Reactions
2,4-Dimethyl-1,3-cyclopentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-dimethyl-1,3-cyclopentanediol.
Substitution: Formation of halogenated derivatives like 2,4-dibromo-1,3-cyclopentanedione.
科学的研究の応用
2,4-Dimethyl-1,3-cyclopentanedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2,4-dimethyl-1,3-cyclopentanedione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s diketone structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
3,4-Dimethyl-1,2-cyclopentanedione: Similar structure but with different positions of the methyl groups.
1,3-Cyclopentanedione: Lacks the methyl groups, leading to different chemical properties and reactivity.
2,5-Dimethyl-1,3-cyclopentanedione: Another isomer with methyl groups at different positions.
Uniqueness
2,4-Dimethyl-1,3-cyclopentanedione is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positioning allows for selective reactions and applications that may not be possible with other isomers or derivatives.
特性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
2,4-dimethylcyclopentane-1,3-dione |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)5(2)7(4)9/h4-5H,3H2,1-2H3 |
InChIキー |
FCELWXAACZZLJY-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



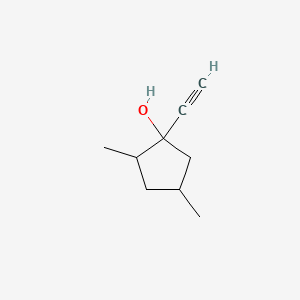
![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)


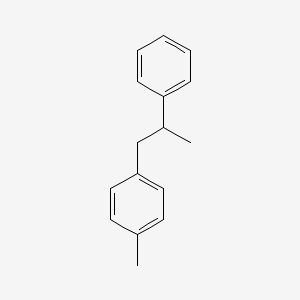
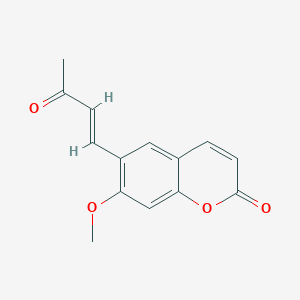
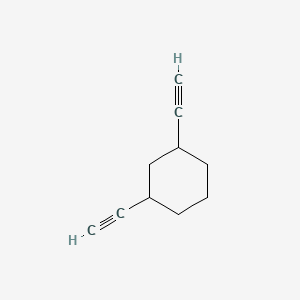
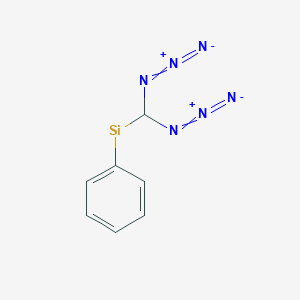
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)


